N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide
Description
N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide is a structurally complex molecule characterized by two key pharmacophores:
- Benzo[d][1,3]dioxol-5-yloxy group: A methylenedioxy-substituted aromatic ring, known for enhancing metabolic stability and modulating electronic properties in drug design .
- Benzo[d]oxazol-2-ylthioacetamide moiety: A sulfur-linked benzoxazole derivative, often associated with antimicrobial, anti-inflammatory, and neuroprotective activities .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c23-19(12-28-20-22-15-5-1-2-6-16(15)27-20)21-9-3-4-10-24-14-7-8-17-18(11-14)26-13-25-17/h1-2,5-8,11H,9-10,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPCZYYNOLOYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a benzo[d]oxazole group, which may contribute to its interaction with various biological targets. This article reviews its biological activity, focusing on anticancer properties, enzyme inhibition, and cytotoxicity.
Structural Characteristics
The compound's structure is characterized by:
- Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions due to its electron-rich nature.
- But-2-yn-1-yl linker : Provides flexibility that may influence the compound's binding affinity to target proteins.
- Benzo[d]oxazole group : Potentially involved in interactions with enzymes or receptors.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
-
In vitro Studies : Compounds with similar structural features have been tested against various cancer cell lines. For example, derivatives containing the benzo[d][1,3]dioxole unit demonstrated cytotoxic effects against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. Notably, some derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin .
Compound IC50 (HepG2) IC50 (HCT116) IC50 (MCF7) Doxorubicin 7.46 µM 8.29 µM 4.56 µM Test Compound A 2.38 µM 1.54 µM 4.52 µM - Mechanisms of Action : The anticancer mechanisms of these compounds often involve:
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for several enzymes involved in critical biological processes:
-
Alpha-Amylase Inhibition : Compounds related to the benzo[d][1,3]dioxole structure have been shown to inhibit α-amylase effectively, which is crucial for carbohydrate metabolism. For instance, certain derivatives exhibited IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase .
Compound IC50 (α-Amylase) Compound IIa 0.85 µM Compound IIc 0.68 µM
Cytotoxicity Studies
Cytotoxicity assessments have demonstrated that while these compounds exhibit significant activity against cancer cell lines, they show low toxicity towards normal cells:
- Selectivity Index : Many compounds displayed IC50 values greater than 150 µM against normal cell lines, indicating a favorable safety profile .
Case Studies
Several studies have provided insights into the biological activities of compounds within this class:
- Study on Thiourea Derivatives : Research involving thiourea derivatives containing benzo[d][1,3]dioxole moieties showed promising results in terms of anticancer efficacy and selectivity towards cancer cells over normal cells .
- Antidiabetic Potential : Some derivatives were evaluated for their antidiabetic effects in vivo using diabetic mouse models, revealing significant reductions in blood glucose levels alongside low cytotoxicity .
Scientific Research Applications
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxol derivatives, which include compounds structurally similar to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide. For instance, synthesized derivatives demonstrated significant reductions in blood glucose levels in diabetic mice models, indicating their potential as therapeutic agents for diabetes management . The mechanism involves inhibition of enzymes like α-amylase, which plays a crucial role in carbohydrate metabolism.
Anticancer Activity
Compounds with similar structural motifs have shown promising anticancer activities. Research indicates that such derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation . The unique combination of the benzo[d][1,3]dioxole and benzo[d]oxazole moieties may enhance the compound's efficacy against various cancers.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the benzo[d][1,3]dioxole moiety : This involves the reaction of appropriate phenolic compounds with aldehydes or ketones under acidic or basic conditions.
- Coupling with benzo[d]oxazole : The acetamide linkage is formed via coupling reactions that may utilize coupling agents to facilitate the formation of amide bonds.
- Purification and Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antidiabetic Efficacy
In a controlled study involving diabetic mice, derivatives similar to this compound were administered. Results indicated a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment, showcasing the compound's potential as an antidiabetic agent .
Case Study 2: Cytotoxicity Against Cancer Cells
Another study assessed the cytotoxic effects of benzodioxole derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting that compounds like this compound could serve as lead compounds for developing new anticancer therapies .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs from the literature.
Structural Comparison Table
*Inferred based on structural analogs in and .
Key Comparative Insights
A. Substituent Impact on Bioactivity
- Benzoxazole vs. Benzothiazole : The target compound’s benzoxazole-thioacetamide group (vs. benzothiazole in ) may alter electron density and binding affinity. Benzoxazoles are associated with neuroprotection (e.g., compound 5l , ), while benzothiazoles often exhibit anti-inflammatory effects .
- Benzodioxol vs. Halogenated Aromatics : The benzodioxol moiety in the target compound and 4e () may improve metabolic resistance compared to halogenated analogs like 4e (bromo) or 21 (chloro), which prioritize steric and electronic modulation .
B. Linker and Rigidity
Preparation Methods
Propargylation of Benzo[d]dioxol-5-ol
The ether linkage is established through nucleophilic substitution between benzo[d]dioxol-5-ol and propargyl bromide. Optimal conditions involve:
- Solvent : Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
- Base : Potassium carbonate (K₂CO₃)
- Temperature : 100°C for 20 hours
- Yield : 89–96%
Alternative methods employ Mitsunobu reactions with diethyl azodicarboxylate (DEAD) and triphenylphosphine, though this route is less scalable.
Iodination and Functional Group Interconversion
Visible-light-mediated iodination using iodoform and blue LED irradiation generates 4-iodobut-2-yn-1-yl derivatives, critical for subsequent nucleophilic displacements. Key parameters include:
- Catalyst : Phenoxazine organic photoredox catalyst (optional)
- Solvent : DMAc or NMP
- Yield : 90% without catalyst
Preparation of 2-(Benzo[d]oxazol-2-ylthio)acetamide
Synthesis of Benzo[d]oxazole-2-thiol
Benzo[d]oxazole-2-thiol is prepared via cyclocondensation of 2-aminophenol with carbon disulfide under basic conditions:
Thioetherification with Bromoacetamide
Reaction of benzo[d]oxazole-2-thiol with bromoacetamide proceeds via nucleophilic substitution:
- Base : Triethylamine (TEA) or NaOH
- Solvent : Acetonitrile or dichloromethane
- Temperature : Room temperature to 50°C
- Yield : 89.3–100%
Final Coupling via Amide Bond Formation
The propargylamine intermediate is acylated with 2-(benzo[d]oxazol-2-ylthio)acetyl chloride using carbodiimide coupling agents (e.g., EDC/HOBt):
- Solvent : Dichloromethane or ethyl acetate
- Base : N,N-Diisopropylethylamine (DIPEA)
- Yield : 85–92% (estimated from analogous reactions)
Optimization and Scalability Considerations
Solvent Effects on Reaction Efficiency
Catalytic vs. Stoichiometric Approaches
Photoredox catalysis reduces iodoform stoichiometry (2.0 equiv to 1.2 equiv), while sodium hydroxide-mediated reactions require excess base (4.0 equiv).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
